6-(3-Fluorophenyl)-2-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3-Fluorophenyl)-2-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridazinone core, and an azetidinyl substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-2-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the pyridazinone core, which can then be further functionalized to introduce the fluorophenyl and azetidinyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)-2-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the azetidinyl group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
6-(3-Fluorophenyl)-2-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-2-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chlorophenyl)-2-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one
- 6-(3-Bromophenyl)-2-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one
- 6-(3-Methylphenyl)-2-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one
Uniqueness
The presence of the fluorophenyl group in 6-(3-Fluorophenyl)-2-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one imparts unique properties compared to its analogs. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets. These properties make the compound particularly valuable in medicinal chemistry, where fluorine substitution is often used to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Properties
IUPAC Name |
6-(3-fluorophenyl)-2-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c1-12-7-17(21-11-20-12)23-9-15(10-23)24-18(25)6-5-16(22-24)13-3-2-4-14(19)8-13/h2-8,11,15H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUZXFXUSHWJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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